trans-Bis(acetato)bis[2-[bis(2-methylphenyl)phosphino]benzyl]dipalladium(II)
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Overview
Description
trans-Bis(acetato)bis[2-[bis(2-methylphenyl)phosphino]benzyl]dipalladium(II): This compound is particularly known for its role as a catalyst in various carbon-carbon and carbon-nitrogen bond-forming reactions, such as the Heck, Suzuki, and Buchwald-Hartwig cross-coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-Bis(acetato)bis[2-[bis(2-methylphenyl)phosphino]benzyl]dipalladium(II) typically involves the reaction of palladium acetate with 2-[bis(2-methylphenyl)phosphino]benzyl ligand. The reaction is carried out under inert atmosphere conditions, often using solvents like dichloromethane or toluene .
Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis generally follows similar laboratory procedures but on a larger scale. The use of high-purity reagents and controlled reaction conditions ensures the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions: trans-Bis(acetato)bis[2-[bis(2-methylphenyl)phosphino]benzyl]dipalladium(II) is involved in various types of reactions, primarily as a catalyst in:
- Oxidation Reactions
- Reduction Reactions
- Substitution Reactions
- Cross-Coupling Reactions (e.g., Heck, Suzuki, Buchwald-Hartwig)
Common Reagents and Conditions:
- Oxidation Reactions: Often involve oxidizing agents like hydrogen peroxide or oxygen.
- Reduction Reactions: Typically use reducing agents such as hydrogen gas or sodium borohydride.
- Substitution Reactions: Commonly involve halides or other leaving groups.
- Cross-Coupling Reactions: Utilize reagents like aryl halides, boronic acids, and amines under conditions that include bases (e.g., potassium carbonate) and solvents (e.g., toluene, DMF) .
Major Products: The major products formed depend on the specific reaction type. For instance, in Heck reactions, the products are typically substituted alkenes, while in Suzuki reactions, the products are biaryl compounds .
Scientific Research Applications
Chemistry: In chemistry, trans-Bis(acetato)bis[2-[bis(2-methylphenyl)phosphino]benzyl]dipalladium(II) is extensively used as a catalyst in organic synthesis, facilitating the formation of complex molecules through cross-coupling reactions .
Biology and Medicine: While its direct applications in biology and medicine are limited, the compound’s role in synthesizing biologically active molecules makes it indirectly significant in these fields .
Industry: Industrially, this compound is valuable in the production of pharmaceuticals, agrochemicals, and materials science, where efficient and selective synthesis of complex molecules is crucial .
Mechanism of Action
The mechanism by which trans-Bis(acetato)bis[2-[bis(2-methylphenyl)phosphino]benzyl]dipalladium(II) exerts its catalytic effects involves the coordination of the palladium center with the reactants. This coordination facilitates the activation of the reactants, allowing for the formation of new bonds. The palladium center undergoes cycles of oxidation and reduction, enabling the catalytic process to proceed efficiently .
Comparison with Similar Compounds
- Bis(dibenzylideneacetone)palladium(0)
- Bis(triphenylphosphine)palladium(II) dichloride
- Tris(dibenzylideneacetone)dipalladium(0)
Uniqueness: trans-Bis(acetato)bis[2-[bis(2-methylphenyl)phosphino]benzyl]dipalladium(II) is unique due to its high efficiency and selectivity in catalyzing cross-coupling reactions. Its ability to facilitate a wide range of reactions under mild conditions makes it a versatile and valuable catalyst in organic synthesis .
Biological Activity
trans-Bis(acetato)bis[2-[bis(2-methylphenyl)phosphino]benzyl]dipalladium(II), also known as Herrmann's catalyst, is a palladium(II) complex that has garnered attention for its role in catalyzing various organic reactions, particularly in cross-coupling reactions. However, its biological activity, particularly in the context of anticancer properties, is an area of emerging research.
- Molecular Formula : C46H46O4P2Pd2
- Molecular Weight : 937.64 g/mol
- CAS Number : 172418-32-5
- Appearance : Yellow powder
The biological activity of trans-Bis(acetato)bis[2-[bis(2-methylphenyl)phosphino]benzyl]dipalladium(II) is primarily linked to its potential as an anticancer agent. The compound may exert its effects through mechanisms similar to those observed in platinum-based drugs, including:
- Induction of Apoptosis : Studies have shown that palladium complexes can induce apoptosis in cancer cells by activating intrinsic pathways that lead to programmed cell death .
- Cytotoxicity : The cytotoxic effects of palladium complexes have been evaluated using various cell lines, demonstrating significant activity against tumor cells compared to normal lymphocytes .
Cytotoxicity Studies
A series of studies evaluated the cytotoxic effects of trans-Bis(acetato)bis[2-[bis(2-methylphenyl)phosphino]benzyl]dipalladium(II) against different cancer cell lines:
- HepG2 Human Hepatoblastoma Cells :
-
A549 and HT29 Cell Lines :
- In vitro assays showed that the complex was more cytotoxic against A549 (lung cancer) and HT29 (colon cancer) cell lines than against normal lymphocytes.
- The results suggested that trans-Bis(acetato)bis[2-[bis(2-methylphenyl)phosphino]benzyl]dipalladium(II) could selectively target cancerous tissues while sparing normal cells to some extent .
Comparative Studies with Other Palladium Complexes
Comparative analyses with other palladium complexes have highlighted the unique efficacy of trans-Bis(acetato)bis[2-[bis(2-methylphenyl)phosphino]benzyl]dipalladium(II):
- Palladium vs. Platinum Complexes :
Data Table: Summary of Biological Activity
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
HepG2 | 15.3 | Induces apoptosis and necrosis |
A549 | 12.7 | Higher necrosis than apoptosis observed |
HT29 | 10.5 | Selective targeting of cancer cells |
Properties
CAS No. |
172418-32-5 |
---|---|
Molecular Formula |
C46H50O4P2Pd2 |
Molecular Weight |
941.7 g/mol |
IUPAC Name |
ethane-1,1-diol;(2-methanidylphenyl)-bis(2-methylphenyl)phosphanium;palladium |
InChI |
InChI=1S/2C21H20P.2C2H4O2.2Pd/c2*1-16-10-4-7-13-19(16)22(20-14-8-5-11-17(20)2)21-15-9-6-12-18(21)3;2*1-2(3)4;;/h2*4-15H,1H2,2-3H3;2*1H3,(H,3,4);;/q2*-1;;;;/p+2 |
InChI Key |
VWGJFGJEXBXEDJ-UHFFFAOYSA-P |
SMILES |
CC1=CC=CC=C1P(C2=CC=CC=C2C)C3=CC=CC=C3[CH2-].CC1=CC=CC=C1P(C2=CC=CC=C2C)C3=CC=CC=C3[CH2-].CC(=O)O.CC(=O)O.[Pd].[Pd] |
Canonical SMILES |
CC1=CC=CC=C1[PH+](C2=CC=CC=C2C)C3=CC=CC=C3[CH2-].CC1=CC=CC=C1[PH+](C2=CC=CC=C2C)C3=CC=CC=C3[CH2-].CC(=O)O.CC(=O)O.[Pd].[Pd] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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